molecular formula C7H12O2 B061631 (R)-2-methoxycyclohexanone CAS No. 187456-43-5

(R)-2-methoxycyclohexanone

Cat. No. B061631
Key on ui cas rn: 187456-43-5
M. Wt: 128.17 g/mol
InChI Key: JYJURPHZXCLFDX-SSDOTTSWSA-N
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Patent
US05817806

Procedure details

A solution of 2(S) 2-methoxycyclohexanone (4.089 g) and (3S,4R)-4-acetoxy-3[(R)-(t-butyldimethylsilyloxy)ethyl]azetidinone (4.63 g) in dichloromethane (140 ml) was prepared at -16°. Tin tetrachloride (14.3 g) was added dropwise via syringe at such a rate that the temperature was kept beetween -16° and -13°. The mixture was stirred for 10 minutes, then the temperature was increased to +3°. A solution of di-isopropylethylamine (5.33 g) dissolved in dichloromethane (40 ml) was added over 20 minutes. The reaction mixture was stirred for 10 minutes at +3°, then the reaction mixture was poured into 300 ml of a 1:1 mixture of sodium bicarbonate (saturated) and Rochelle's salt (saturated) and extracted into diethylether (500 ml) with vigorous stirring over 1 h. The organic layer was washed with saturated brine(150 ml), dried and the solvent removed to give an white solid (7.10 g). The crude solid was taken up in hot n-hexane (175 ml), filtered and the volume reduced to 75 ml. The resulting mixture was warmed to completely dissolve the solid. The resultant solution was cooled and stirred and the title compound was isolated by filtration as a white solid (3.03 g).
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Tin tetrachloride
Quantity
14.3 g
Type
reactant
Reaction Step Two
Quantity
5.33 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Sn](Cl)(Cl)(Cl)Cl.C(N([CH:12]([CH3:14])[CH3:13])CC)(C)C.[C:15](=O)(O)[O-:16].[Na+].[C@H:20](O)(C([O-])=O)[C@@H:21](O)[C:22]([O-])=[O:23].[Na+].[K+]>ClCCl>[CH3:15][O:16][CH:13]1[CH2:12][CH2:14][CH2:20][CH2:21][C:22]1=[O:23] |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
140 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Tin tetrachloride
Quantity
14.3 g
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
5.33 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Na+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept beetween -16° and -13°
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was increased to +3°
ADDITION
Type
ADDITION
Details
was added over 20 minutes
Duration
20 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 10 minutes at +3°
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
extracted into diethylether (500 ml)
STIRRING
Type
STIRRING
Details
with vigorous stirring over 1 h
Duration
1 h
WASH
Type
WASH
Details
The organic layer was washed with saturated brine(150 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent removed

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC1C(CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.089 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 7.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05817806

Procedure details

A solution of 2(S) 2-methoxycyclohexanone (4.089 g) and (3S,4R)-4-acetoxy-3[(R)-(t-butyldimethylsilyloxy)ethyl]azetidinone (4.63 g) in dichloromethane (140 ml) was prepared at -16°. Tin tetrachloride (14.3 g) was added dropwise via syringe at such a rate that the temperature was kept beetween -16° and -13°. The mixture was stirred for 10 minutes, then the temperature was increased to +3°. A solution of di-isopropylethylamine (5.33 g) dissolved in dichloromethane (40 ml) was added over 20 minutes. The reaction mixture was stirred for 10 minutes at +3°, then the reaction mixture was poured into 300 ml of a 1:1 mixture of sodium bicarbonate (saturated) and Rochelle's salt (saturated) and extracted into diethylether (500 ml) with vigorous stirring over 1 h. The organic layer was washed with saturated brine(150 ml), dried and the solvent removed to give an white solid (7.10 g). The crude solid was taken up in hot n-hexane (175 ml), filtered and the volume reduced to 75 ml. The resulting mixture was warmed to completely dissolve the solid. The resultant solution was cooled and stirred and the title compound was isolated by filtration as a white solid (3.03 g).
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Tin tetrachloride
Quantity
14.3 g
Type
reactant
Reaction Step Two
Quantity
5.33 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Sn](Cl)(Cl)(Cl)Cl.C(N([CH:12]([CH3:14])[CH3:13])CC)(C)C.[C:15](=O)(O)[O-:16].[Na+].[C@H:20](O)(C([O-])=O)[C@@H:21](O)[C:22]([O-])=[O:23].[Na+].[K+]>ClCCl>[CH3:15][O:16][CH:13]1[CH2:12][CH2:14][CH2:20][CH2:21][C:22]1=[O:23] |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
140 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Tin tetrachloride
Quantity
14.3 g
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
5.33 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Na+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept beetween -16° and -13°
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was increased to +3°
ADDITION
Type
ADDITION
Details
was added over 20 minutes
Duration
20 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 10 minutes at +3°
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
extracted into diethylether (500 ml)
STIRRING
Type
STIRRING
Details
with vigorous stirring over 1 h
Duration
1 h
WASH
Type
WASH
Details
The organic layer was washed with saturated brine(150 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent removed

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC1C(CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.089 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 7.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05817806

Procedure details

A solution of 2(S) 2-methoxycyclohexanone (4.089 g) and (3S,4R)-4-acetoxy-3[(R)-(t-butyldimethylsilyloxy)ethyl]azetidinone (4.63 g) in dichloromethane (140 ml) was prepared at -16°. Tin tetrachloride (14.3 g) was added dropwise via syringe at such a rate that the temperature was kept beetween -16° and -13°. The mixture was stirred for 10 minutes, then the temperature was increased to +3°. A solution of di-isopropylethylamine (5.33 g) dissolved in dichloromethane (40 ml) was added over 20 minutes. The reaction mixture was stirred for 10 minutes at +3°, then the reaction mixture was poured into 300 ml of a 1:1 mixture of sodium bicarbonate (saturated) and Rochelle's salt (saturated) and extracted into diethylether (500 ml) with vigorous stirring over 1 h. The organic layer was washed with saturated brine(150 ml), dried and the solvent removed to give an white solid (7.10 g). The crude solid was taken up in hot n-hexane (175 ml), filtered and the volume reduced to 75 ml. The resulting mixture was warmed to completely dissolve the solid. The resultant solution was cooled and stirred and the title compound was isolated by filtration as a white solid (3.03 g).
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Tin tetrachloride
Quantity
14.3 g
Type
reactant
Reaction Step Two
Quantity
5.33 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Sn](Cl)(Cl)(Cl)Cl.C(N([CH:12]([CH3:14])[CH3:13])CC)(C)C.[C:15](=O)(O)[O-:16].[Na+].[C@H:20](O)(C([O-])=O)[C@@H:21](O)[C:22]([O-])=[O:23].[Na+].[K+]>ClCCl>[CH3:15][O:16][CH:13]1[CH2:12][CH2:14][CH2:20][CH2:21][C:22]1=[O:23] |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
140 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Tin tetrachloride
Quantity
14.3 g
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
5.33 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Na+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept beetween -16° and -13°
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was increased to +3°
ADDITION
Type
ADDITION
Details
was added over 20 minutes
Duration
20 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 10 minutes at +3°
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
extracted into diethylether (500 ml)
STIRRING
Type
STIRRING
Details
with vigorous stirring over 1 h
Duration
1 h
WASH
Type
WASH
Details
The organic layer was washed with saturated brine(150 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent removed

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC1C(CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.089 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 7.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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